

# A Comparative Analysis of Fedratinib and Ruxolitinib for the Treatment of Myelofibrosis

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## Compound of Interest

Compound Name: Fedratinib-d9

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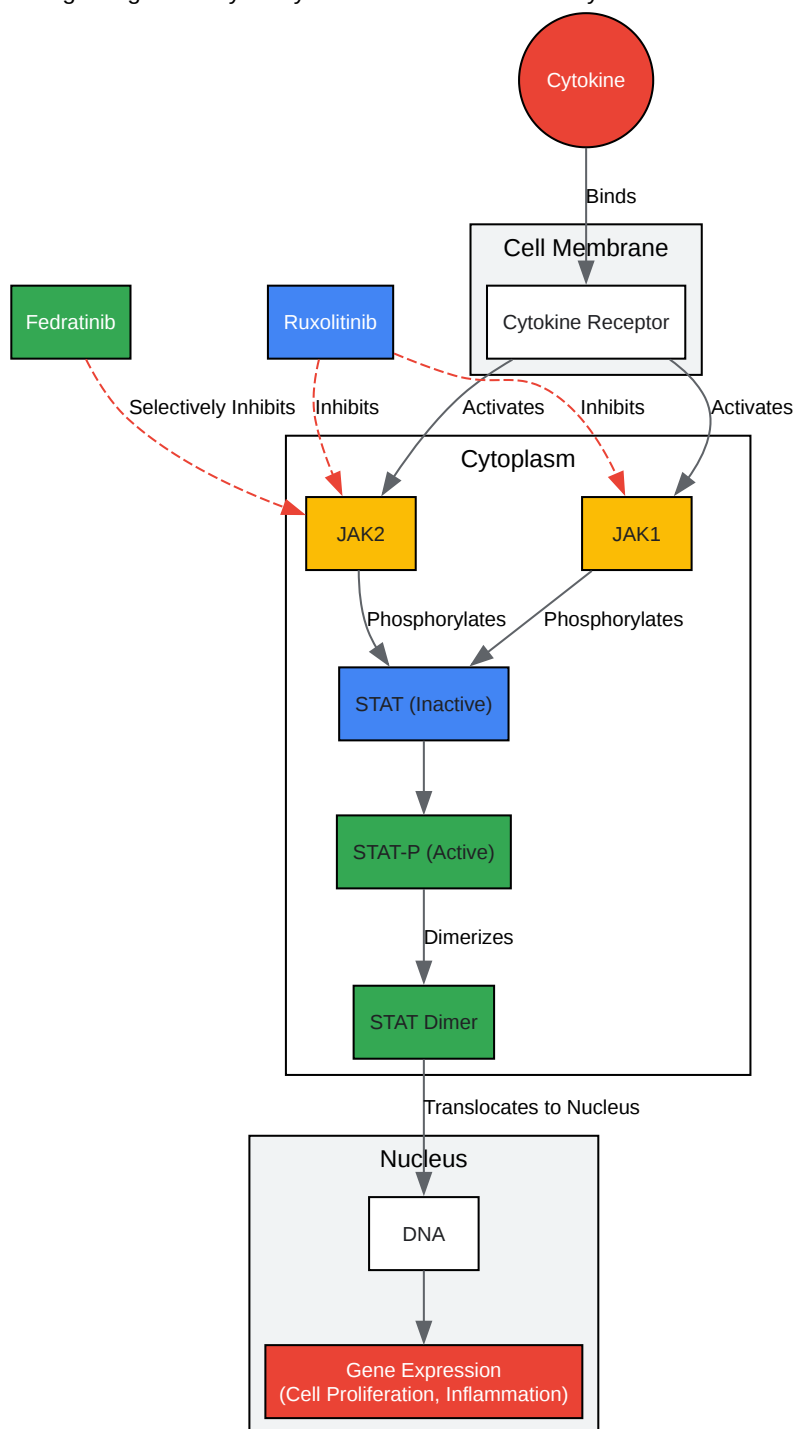
For Researchers, Scientists, and Drug Development Professionals

Myelofibrosis, a chronic and progressive myeloproliferative neoplasm, is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The introduction of Janus kinase (JAK) inhibitors has revolutionized the treatment landscape for this disease. This guide provides an objective comparison of the efficacy of two prominent JAK inhibitors, fedratinib (Inrebic®) and ruxolitinib (Jakafi®), supported by data from pivotal clinical trials.

## Mechanism of Action: Targeting the JAK/STAT Pathway

Both fedratinib and ruxolitinib exert their therapeutic effects by inhibiting the constitutively active JAK/STAT signaling pathway, a key driver of myelofibrosis pathogenesis. However, they exhibit different selectivity profiles. Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while fedratinib is a selective inhibitor of JAK2 and also demonstrates activity against FMS-like tyrosine kinase 3 (FLT3).<sup>[1][2][3]</sup> This difference in target inhibition may contribute to variations in their efficacy and safety profiles.

## JAK/STAT Signaling Pathway in Myelofibrosis and Inhibition by Fedratinib and Ruxolitinib

[Click to download full resolution via product page](#)**Figure 1:** Mechanism of Action of Fedratinib and Ruxolitinib.

## Efficacy in Treatment-Naïve Patients

The efficacy of fedratinib and ruxolitinib in patients with intermediate-2 or high-risk myelofibrosis who have not received prior JAK inhibitor therapy has been established in the phase III JAKARTA and COMFORT trials, respectively.

### Spleen Volume Reduction

A primary endpoint in myelofibrosis trials is the proportion of patients achieving a spleen volume reduction of  $\geq 35\%$  from baseline.

Clinical Trial	Treatment Arm	N	Spleen Volume Reduction ( $\geq 35\%$ )	Placebo/Control Arm	N	Spleen Volume Reduction ( $\geq 35\%$ )
JAKARTA	Fedratinib 400 mg	96	36% (at week 24, confirmed at week 28)[4][5]	Placebo	96	1%[4][5]
COMFORT-I	Ruxolitinib	155	41.9% (at week 24)	Placebo	154	0.7%
COMFORT-II	Ruxolitinib	146	28.5% (at week 48)	Best Available Therapy	73	0%[6]

Data from the JAKARTA trial for fedratinib and the COMFORT-I and COMFORT-II trials for ruxolitinib.

### Symptom Response

Improvement in myelofibrosis-related symptoms is a key secondary endpoint, often measured by a  $\geq 50\%$  reduction in the Total Symptom Score (TSS).

Clinical Trial	Treatment Arm	N	Symptom Response (≥50% reduction in TSS)	Placebo/Control Arm	N	Symptom Response (≥50% reduction in TSS)
JAKARTA	Fedratinib 400 mg	91	36% (at week 24) [5]	Placebo	85	7%[5]
COMFORT-I	Ruxolitinib	155	45.9% (at week 24)	Placebo	154	5.3%

Data from the JAKARTA trial for fedratinib and the COMFORT-I trial for ruxolitinib.

## Efficacy in Ruxolitinib-Experienced Patients

Fedratinib has been specifically evaluated in patients who were previously treated with ruxolitinib. The JAKARTA-2 and FREEDOM2 trials provide key data in this setting.

Clinical Trial	Treatment Arm	N	Spleen Volume Reduction (≥35%)	Control Arm	N	Spleen Volume Reduction (≥35%)
JAKARTA-2	Fedratinib 400 mg	97	31% (at end of cycle 6)[7]	Single-arm study	-	-
FREEDOM 2	Fedratinib 400 mg	134	35.8% (at end of cycle 6)[8]	Best Available Therapy*	67	6.0%[8]

In the FREEDOM2 trial, 70.1% of patients in the best available therapy arm received ruxolitinib. [8]

A meta-analysis of eight studies including 960 patients who received fedratinib after prior ruxolitinib treatment showed a 35% spleen volume reduction rate of 39.2% at 6 months.[9]

## Overall Survival

While direct comparisons are limited, both drugs have shown a survival benefit compared to placebo or best available therapy. A pooled analysis of the COMFORT-I and COMFORT-II trials demonstrated that ruxolitinib reduced the risk of death by 35% compared to the control group. [10] Real-world data suggests that in patients who discontinued frontline ruxolitinib, subsequent treatment with fedratinib was associated with improved overall survival compared to non-fedratinib therapies.[11][12][13][14]

## Experimental Protocols

### JAKARTA Trial (Fedratinib)

- Study Design: A randomized, double-blind, placebo-controlled, phase III study.[4]
- Patient Population: Patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[5]
- Randomization: Patients were randomized to receive fedratinib 400 mg once daily, fedratinib 500 mg once daily, or placebo.[5]
- Primary Endpoint: The proportion of patients achieving a  $\geq 35\%$  reduction in spleen volume from baseline at week 24, confirmed by a follow-up scan 4 weeks later.[5]
- Key Secondary Endpoint: The proportion of patients with a  $\geq 50\%$  reduction in the modified Myelofibrosis Symptom Assessment Form (MFSAF) total symptom score at week 24.[5]

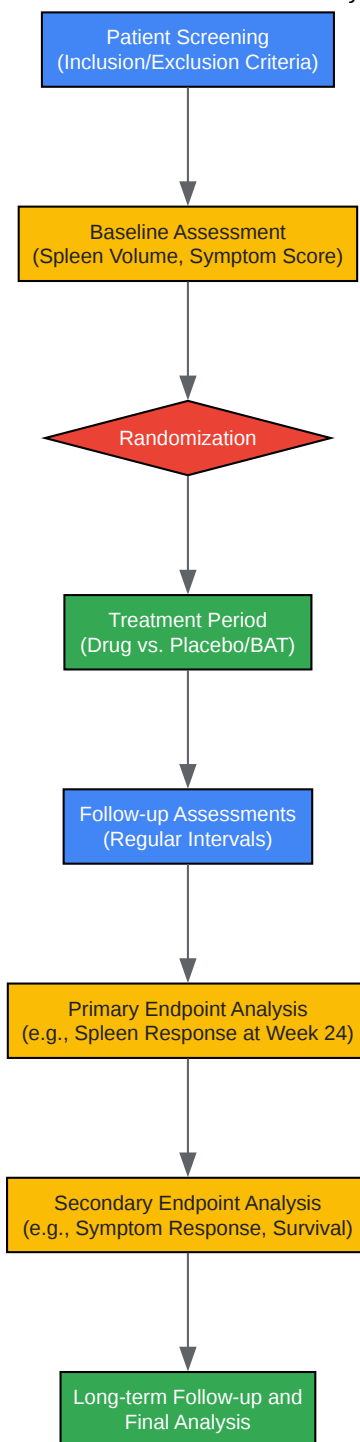
### COMFORT-I Trial (Ruxolitinib)

- Study Design: A randomized, double-blind, placebo-controlled phase III trial.[15]
- Patient Population: Patients with intermediate-2 or high-risk myelofibrosis.[15]
- Randomization: Patients were randomized in a 1:1 ratio to receive oral ruxolitinib or placebo. The starting dose of ruxolitinib was based on the patient's baseline platelet count.[15]
- Primary Endpoint: The proportion of patients achieving a  $\geq 35\%$  reduction in spleen volume from baseline at week 24 as assessed by magnetic resonance imaging (MRI) or computed

tomography (CT).[\[16\]](#)

- Key Secondary Endpoint: The proportion of patients with a  $\geq 50\%$  improvement from baseline in the Total Symptom Score at week 24.

## Generalized Clinical Trial Workflow for Myelofibrosis

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